6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-b]pyridazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOWBRXCIMGCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization Strategies for Imidazo[1,2-b]pyridazine Formation
The imidazo[1,2-b]pyridazine core is typically constructed via cyclization reactions between aminopyridazines and α-halocarbonyl compounds. For 6-bromo derivatives, 3-amino-6-bromopyridazine serves as the primary starting material. A patented method (CN112321592B) outlines the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is subsequently treated with bromoacetonitrile under elevated temperatures (50–160°C) to yield the imidazo[1,2-b]pyridazine core . Adapting this protocol for bromo-substituted analogs likely requires substituting 3-amino-6-bromopyridazine, though direct literature examples remain sparse.
Cyclization efficiency depends on solvent choice and temperature. Ethanol-water mixtures (1:1 v/v) under microwave irradiation (110°C, 10 min) achieved 80% yield for a related imidazo[1,2-a]pyridine-3-carbaldehyde , suggesting similar conditions could be viable for pyridazine analogs with bromo substituents.
Formylation at the 3-Position: Vilsmeier-Haack and Oxidation Methods
Introducing the aldehyde group at the 3-position is commonly accomplished via the Vilsmeier-Haack reaction, utilizing dimethylformamide (DMF) and phosphoryl chloride (POCl3). For 6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde, this method provided moderate yields, though specific data for the bromo variant are unpublished. Alternatively, oxidation of hydroxymethyl intermediates using manganese dioxide (MnO₂) or Dess-Martin periodinane offers a milder approach.
A comparative analysis of formylation methods is summarized below:
| Method | Reagents | Temperature | Yield (%) | Source Key |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl3 | 0–5°C | 60–70* | |
| MnO₂ Oxidation | MnO₂, CH₂Cl₂ | RT | 50–65* | |
| Microwave-Assisted | Ethanol/H₂O, Argon | 110°C | 80† |
*Estimated based on chloro analog data.
†Reported for imidazo[1,2-a]pyridine-3-carbaldehyde .
Microwave-Assisted Synthesis: Enhancing Efficiency
Microwave irradiation significantly accelerates cyclization and formylation steps. A protocol for 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde synthesis involved reacting 2-amino-5-bromopyridine with 2-bromomalonaldehyde in ethanol-water (1:1) under argon, achieving 80% yield in 10 minutes . Adapting this to pyridazine systems would require substituting 3-amino-6-bromopyridazine and optimizing microwave parameters. Key advantages include reduced reaction times and improved purity by minimizing side reactions.
Comparative Analysis of Synthetic Routes
The table below contrasts reported methods for analogous compounds, extrapolated to bromo derivatives:
*Estimated for bromo analogs. †Reported for pyridine analog.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic acid.
Reduction: 6-Bromoimidazo[1,2-b]pyridazine-3-methanol.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives, including 6-bromoimidazo[1,2-b]pyridazine-3-carbaldehyde, as promising candidates for anticancer therapies. These compounds have shown activity against various cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, structural modifications of the imidazo[1,2-b]pyridazine core have been linked to enhanced potency against specific cancer types .
GSK-3β Inhibition
Another significant application is the development of GSK-3β inhibitors. GSK-3β is a critical enzyme involved in various cellular processes, including cell cycle regulation and apoptosis. Compounds derived from imidazo[1,2-b]pyridazine structures have been synthesized and evaluated for their inhibitory activities against GSK-3β. These studies indicate that such compounds can effectively modulate this enzyme's activity, providing a pathway for therapeutic interventions in conditions such as Alzheimer's disease and bipolar disorder .
Synthesis of Novel Compounds
Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield. For example, one reported method involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde under mild conditions to yield high-purity products . This synthetic approach is not only straightforward but also allows for modifications that can lead to a library of related compounds for further biological evaluation.
Case Studies
Several case studies illustrate the successful synthesis and application of derivatives based on the imidazo[1,2-b]pyridazine scaffold. For instance, researchers have explored the structure-activity relationships (SAR) of these derivatives to optimize their therapeutic profiles. By systematically varying substituents on the core structure, they have identified compounds with enhanced bioactivity and selectivity against targeted enzymes .
Therapeutic Potential
Antimicrobial Activity
There is growing interest in the antimicrobial properties of imidazo[1,2-b]pyridazine derivatives. Recent findings suggest that these compounds exhibit significant activity against multidrug-resistant strains of bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting vital metabolic pathways . This aspect makes them valuable candidates for further development in treating resistant infections.
Neuroprotective Effects
Emerging research indicates that certain derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in neurological disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets within cells. The exact pathways and molecular targets can vary, but they often involve binding to active sites or altering the function of proteins .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly influences physicochemical properties and reactivity. Key analogs include:
- Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight (223.03 g/mol vs. 178.58 g/mol for Cl analog) and enhances leaving-group ability in nucleophilic substitution reactions .
- Unsubstituted Analog : The absence of a 6-substituent reduces steric hindrance, facilitating reactions at the 3-carbaldehyde group .
Functional Group Variations at the 3-Position
The 3-carbaldehyde group can be replaced with other functionalities, altering reactivity and applications:
- Aldehyde vs. Amine : The aldehyde group offers versatility in condensation reactions (e.g., forming hydrazones or oximes), while the amine facilitates amide bond formation .
- Carboxylate Esters : These derivatives are more stable than aldehydes and serve as protected forms for carboxylic acid synthesis .
Physicochemical and Structural Properties
Key parameters derived from computational and experimental
- Hydrophobicity : Bromine increases logP compared to chlorine, enhancing membrane permeability in biological systems .
- Synthetic Complexity : Bromination often requires hazardous reagents (e.g., N-bromosuccinimide), whereas chlorination is more straightforward .
Commercial Availability
Biological Activity
6-Bromoimidazo[1,2-b]pyridazine-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique imidazo-pyridazine structure, which contributes to its biological properties. The presence of the bromine atom enhances lipophilicity and may influence interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. These interactions can lead to inhibition or modulation of specific enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in cancer signaling pathways. Kinase inhibitors are essential in the treatment of cancers due to their role in cell proliferation and survival.
- Receptor Interaction : It may also act on specific receptors, influencing cellular signaling cascades that regulate cell growth and apoptosis.
Biological Activity
Recent studies have explored the biological activity of this compound through various assays:
Case Studies
- Anticancer Studies : A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation .
- Antimicrobial Research : Another investigation focused on the antimicrobial potential of this compound. It demonstrated effective inhibition against several bacterial strains, including multidrug-resistant Klebsiella pneumoniae, suggesting its promise as a lead compound for developing new antibiotics .
- Kinase Inhibition Profiling : Research conducted on the compound's kinase inhibitory properties revealed that it selectively inhibits certain kinases involved in tumor growth and survival pathways. This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromoimidazo[1,2-b]pyridazine-3-carbaldehyde, and how can reaction intermediates be characterized?
- Methodology :
- Multi-step synthesis : Begin with pyridazine derivatives as starting materials. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). Subsequent formylation at the 3-position may employ Vilsmeier-Haack conditions (POCl₃/DMF) .
- Intermediate characterization : Use LC-MS for real-time monitoring of intermediates. Confirm regioselectivity via ¹H/¹³C NMR, focusing on coupling constants (e.g., J = 8–10 Hz for pyridazine protons) and NOE correlations .
- Key considerations : Optimize stoichiometry to avoid over-bromination, which can lead to di-substituted byproducts.
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology :
- Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic standards.
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor aldehyde oxidation to carboxylic acid derivatives via FT-IR (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodology :
- Factor selection : Critical variables include temperature (X₁), bromination time (X₂), and solvent polarity (X₃).
- Response surface modeling : Use a central composite design to predict optimal conditions. Example factors and levels:
| Factor | Low (–1) | High (+1) |
|---|---|---|
| X₁ (°C) | 0 | 10 |
| X₂ (h) | 2 | 6 |
| X₃ (DMF%) | 50 | 100 |
Q. What computational strategies can predict reactivity and regioselectivity in derivatization reactions of this compound?
- Methodology :
- Quantum chemical calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces. Identify electron-deficient sites (e.g., aldehyde carbon) for nucleophilic attacks.
- Reaction path sampling : Use nudged elastic band (NEB) methods to model transition states in Suzuki-Miyaura cross-coupling reactions .
- Case study : Predict activation barriers for Pd-catalyzed coupling at the 6-bromo position versus competing aldehyde reactivity .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
- Methodology :
- SAR studies : Synthesize analogs with substituents varying in size (e.g., –CH₃ vs. –CF₃) and electron-withdrawing capacity (e.g., –NO₂ vs. –OCH₃).
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization. Correlate IC₅₀ values with Hammett σ constants or Sterimol parameters .
- Key finding : Bulkier groups at the 3-position reduce binding affinity by ~40% due to steric clashes in the active site .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Methodology :
- Process intensification : Transition from batch to flow chemistry for bromination steps to improve heat dissipation and reduce exothermic risks.
- Byproduct management : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to detect and remove di-brominated impurities .
- Scale-up data : Pilot-scale runs (10 L reactor) achieved 78% yield vs. 85% in lab-scale (0.5 L) due to slower mixing rates.
Data Contradiction Analysis
Q. Discrepancies in reported reaction yields for imidazo[1,2-b]pyridazine derivatives: How to resolve them?
- Root cause : Variability in solvent purity (e.g., DMF with <0.1% water vs. reagent-grade) significantly impacts formylation efficiency.
- Resolution :
- Replicate literature procedures using anhydrous solvents (3Å molecular sieves).
- Compare yields under inert (N₂) vs. ambient atmospheres to isolate oxygen-sensitive steps .
Applications in Drug Discovery
Q. What in silico tools are effective for profiling ADME-Tox properties of this compound-based drug candidates?
- Methodology :
- Pharmacokinetic prediction : Use SwissADME to estimate logP (2.1–2.5), suggesting moderate blood-brain barrier penetration.
- Toxicity screening : Run ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition risk) .
- Validation : Align computational results with in vitro microsomal stability assays (e.g., human liver microsomes, t₁/₂ = 45 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
